molecular formula C11H9BrO B028277 2-Bromo-6-methoxynaphthalene CAS No. 5111-65-9

2-Bromo-6-methoxynaphthalene

Cat. No. B028277
CAS RN: 5111-65-9
M. Wt: 237.09 g/mol
InChI Key: AYFJBMBVXWNYLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-methoxynaphthalene has been explored through various methods, including the methylation of 6-bromo-2-naphthol using dimethyl sulfate or methyl halides. An innovative approach employs tetramethylammonium chloride as a methylating agent under microwave-assisted conditions for enhanced efficiency. Another notable method is the site-directed nuclear bromination via two-phase electrolysis, offering high yield and regioselectivity. Moreover, dimethyl carbonate has emerged as an environmentally friendly substitute for traditional methylating agents, with carbon dioxide and methanol as the only by-products (Xu & He, 2010).

Molecular Structure Analysis

Spectroscopic analyses, including FT-IR, FT-Raman, and UV-VIS, facilitated by DFT method and Gaussian software, have detailed the molecular structure of 2-Bromo-6-methoxynaphthalene. The HOMO-LUMO energy gap indicates the molecule's stability, while Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identify reactive sites, suggesting electrophilic and nucleophilic areas. These insights underline the compound's structural stability and potential as a pharmaceutical product (Saji, Prasana, Muthu, & George, 2021).

Chemical Reactions and Properties

2-Bromo-6-methoxynaphthalene reacts with carboxylic acids to produce fluorescent esters, a property exploited in HPLC analysis of biologically active compounds. This reactivity highlights its utility in analytical chemistry, particularly in pharmaceutical analysis (Gatti, Cavrini, & Roveri, 1992).

Physical Properties Analysis

The crystalline structure of 2-Methoxynaphthalene at 173K shows the molecule is nearly planar, with the methoxy group in a syn-periplanar conformation. This arrangement is characteristic and provides insight into the compound's physical properties and interactions in the solid state (Bolte & Bauch, 1998).

Chemical Properties Analysis

The electrochemical properties of Poly(2-methoxynaphthalene) (P2MN), a polymer derived from 2-Methoxynaphthalene, have been investigated, revealing its ambipolar nature capable of conducting both holes and electrons. This unique characteristic of P2MN, derived from 2-Bromo-6-methoxynaphthalene, opens up new avenues for research in organic semiconductors (Meana-Esteban et al., 2014).

Scientific Research Applications

  • Fluorescent Labelling Reagent : It is used as a prechromatographic fluorescent labelling reagent for analyzing dicarboxylic acids in pharmaceuticals and cosmetics, providing stable and highly fluorescent diesters useful for quality control (Gatti, Andrisano, Di Pietra, & Cavrini, 1995). Additionally, it serves as a fluorescent labelling reagent for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

  • Synthesis Methods : A practical synthesis method using dimethyl carbonate as an environmentally benign substitute for methyl halides and dimethyl sulfate was presented, suggesting potential for future industrial use (Xu & He, 2010).

  • Anti-Cancer Potential : The compound exhibits anti-cancer activities and may be modified as a pharmaceutical product with drug-like properties and a less toxic nature (Saji, Prasana, Muthu, & George, 2021).

  • Building Block for Bioactive Compounds : It's used as a key intermediate in the synthesis of biologically active pyranonaphthoquinones, demonstrating its role in the development of bioactive compounds (Limaye, Gaur, Paradkar, & Natu, 2012).

  • Precursor to Naproxen : A synthesis method for 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the drug naproxen, using Pd-catalyzed ethynylation and regioselective addition, highlights its importance in pharmaceutical manufacturing (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

  • Other Synthesis Applications : Various studies demonstrate its utility in different synthesis methods, such as the preparation of 6-Methoxy-2-naphthol via a Grignard reaction (Kidwell, Murphy, & Darling, 2003), and in the synthesis of 2-Hydroxy-6-naphthoic acid from 2-Naphthol (Wang, Li, Gong, Zhao, & Zhang, 2013).

Safety And Hazards

2-Bromo-6-methoxynaphthalene is harmful if swallowed . It causes skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-Bromo-6-methoxynaphthalene are not mentioned in the search results, its use in the synthesis of nabumetone, an NSAID, suggests potential applications in the pharmaceutical industry .

properties

IUPAC Name

2-bromo-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJBMBVXWNYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199116
Record name 2-Bromo-6-methoxynaphthalene
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Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-6-methoxynaphthalene

CAS RN

5111-65-9
Record name 2-Bromo-6-methoxynaphthalene
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Record name 2-Bromo-6-methoxynaphthalene
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Record name 2-Bromo-6-methoxynaphthalene
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Record name 2-Bromo-6-methoxynaphthalene
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Record name 6-bromo-2-naphthylmethylether
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Record name 2-BROMO-6-METHOXYNAPHTHALENE
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Synthesis routes and methods I

Procedure details

A solution of 81 g of bromine in 25 cm3 of CH3COOH was added over 35 minutes to a very well stirred suspension of 39.25 g of 2-methoxy-naphthalene in 125 cm3 of glacial CH3COOH, heated to 30° C., keeping the temperature at 40°-45° C., avoiding that the formed hydrobromic acid leaves the reaction medium; when the addition was over, the bulk was stirred for 1.5 h at 45° C. in order to complete the reaction. 14 g of iron in the form of powder were then added, in small doses, over 1.5 hours, slowing down at intervals the reaction exothermicity by means of a cold bath; one stirred at 45° C. till 1,6-dibromo-2-methoxy-naphthalene disappeared (on thin layer chromatography) and then the bulk was diluted with 0.5 liters of H2O. Then the compound was filtered, washed with H2O and dissolved in CH2Cl2 ; lastly the chloromethylenic solution was washed with NaOH at 5%, dehydrated and evaporated. 55.2 g of raw 2-methoxy-6-bromo-naphthalene were obtained; after a crystallization from 250 cm3 of isobutanol, 45 g of pure product were obtained (gas-chromatographic analysis) having a melting point ranging between 105° and 106° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
39.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four
Name
Quantity
14 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydride (60%, 4.5 g, 112 mmol) was added in small portions to a mixture of 6-bromo-2-naphthol (25.0 g, 112 mmol), iodomethane (11.8 g, 168 mmol) and dimethylsulfoxide (150 ml). The mixture was stirred at room temperature overnight. Sodium hydroxide (200 ml, 1 M) was added, and the mixture was filtered. Yield 25.1 g, 95%. Mp 76-82° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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